molecular formula C17H13NO2 B3282695 N-(5-hydroxynaphthalen-1-yl)benzamide CAS No. 75528-55-1

N-(5-hydroxynaphthalen-1-yl)benzamide

Cat. No.: B3282695
CAS No.: 75528-55-1
M. Wt: 263.29 g/mol
InChI Key: HKDCEJXTXUQIQR-UHFFFAOYSA-N
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Description

Contextual Significance within Organic and Medicinal Chemistry Research

The significance of N-(5-hydroxynaphthalen-1-yl)benzamide in organic and medicinal chemistry lies in its hybrid structure. The naphthalene (B1677914) moiety is a well-known pharmacophore present in numerous approved drugs, valued for its lipophilicity and ability to engage in π-π stacking interactions with biological targets. ekb.eg Naphthalene derivatives have shown a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ekb.egrasayanjournal.co.in

The benzamide (B126) group is another crucial functional group in medicinal chemistry, known for its hydrogen bonding capabilities and its presence in a variety of therapeutic agents. nanobioletters.comwikipedia.org Benzamide derivatives are recognized for their diverse biological activities, including analgesic, anticancer, and antimicrobial properties. nanobioletters.comresearchgate.net The combination of these two pharmacologically important scaffolds in a single molecule makes this compound a compound of considerable interest for the design of new therapeutic agents.

Historical Perspective of Related Benzamide and Naphthalene Derivatives in Scientific Literature

The scientific literature contains a rich history of research into benzamide and naphthalene derivatives. Benzamide, the simplest amide derivative of benzoic acid, has been studied for over a century. wikipedia.org Its derivatives have been explored extensively, leading to the development of numerous drugs. For instance, a variety of substituted benzamides are used commercially as analgesics and antipsychotics. wikipedia.orgresearchgate.net

Similarly, naphthalene, a bicyclic aromatic hydrocarbon, has a long history in chemical research. rasayanjournal.co.in Its derivatives, such as naphthols, are important intermediates in the synthesis of dyes, pigments, and pharmaceuticals. researchgate.net The study of naphthalene derivatives has led to the discovery of drugs like propranolol (B1214883) (a beta-blocker) and naproxen (B1676952) (a nonsteroidal anti-inflammatory drug), both of which feature the naphthalene core. ekb.eg The synthesis and biological evaluation of various N-naphthalenyl benzamide derivatives have also been reported, with some exhibiting significant antimicrobial or anticancer activities. researchgate.netnih.gov

Scope and Research Objectives for this compound Studies

The research objectives for this compound are primarily focused on exploring its potential in medicinal chemistry and materials science. Key areas of investigation include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for the compound and its derivatives. A likely synthetic pathway would involve the acylation of 5-amino-1-naphthol (B160307) with benzoyl chloride. nih.gov Detailed characterization would involve spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the molecular structure.

Biological Activity Screening: Investigating the potential of this compound as a therapeutic agent. Based on the known activities of its parent moieties, it would be rational to screen for anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. ekb.egnanobioletters.com For example, studies on related N-(4-hydroxynaphthalen-1-yl)arylsulfonamides have identified them as selective inhibitors of the anti-apoptotic protein Mcl-1, a target in cancer therapy. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to understand how modifications to the naphthalene or benzamide rings affect biological activity. This could lead to the identification of more potent and selective compounds.

Materials Science Applications: Exploring the potential of this compound as a building block for functional materials. The aromatic nature of the naphthalene and benzamide groups suggests possible applications in the development of organic light-emitting diodes (OLEDs) or other electronic materials.

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 75528-55-1 bldpharm.comhoffmanchemicals.com
Molecular Formula C₁₇H₁₃NO₂ hoffmanchemicals.com
Molecular Weight 263.29 g/mol hoffmanchemicals.com
IUPAC Name This compound
Appearance Likely a solid at room temperature

| Solubility | Expected to be soluble in many organic solvents and slightly soluble in water wikipedia.org |

Table 2: List of Compounds Mentioned

Compound Name
This compound
Benzamide
Naphthalene
Propranolol
Naproxen
5-amino-1-naphthol
Benzoyl chloride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-hydroxynaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-16-11-5-8-13-14(16)9-4-10-15(13)18-17(20)12-6-2-1-3-7-12/h1-11,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDCEJXTXUQIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N 5 Hydroxynaphthalen 1 Yl Benzamide

Precursor Synthesis and Reactivity

The successful synthesis of the target compound is contingent on the efficient preparation of its primary precursors: a 5-hydroxynaphthalen-1-amine derivative and a suitable benzoylating agent.

Synthesis of 5-hydroxynaphthalen-1-amine derivatives

The principal naphthalenic precursor is 5-amino-1-naphthol (B160307). This compound is commercially available, typically with a purity of around 95%. acs.org Its structure features both a hydroxyl and an amino group, which are crucial for subsequent reactions. The amino group, being a nucleophile, is the primary site of reaction in the amidation process. In the crystal structure of 5-amino-1-naphthol, molecules are interconnected through chains of intermolecular N-H···O-H interactions, forming a two-dimensional polymeric structure. nih.govrsc.org

For specialized applications, derivatives of 5-amino-1-naphthol may be synthesized. For instance, the synthesis of 5-Amino-1-naphthalenesulfonic acid can be achieved from naphthalene (B1677914) through a multi-step process involving sulfonation, nitration, and subsequent reduction. ukm.my However, for the direct synthesis of N-(5-hydroxynaphthalen-1-yl)benzamide, 5-amino-1-naphthol is the direct and most commonly utilized precursor.

Benzoyl chloride or Related Benzoylating Agent Preparation

Benzoyl chloride is the most common benzoylating agent used for the synthesis of this compound. It is a derivative of benzoic acid and is known for its reactivity in acylation reactions. scispace.com The preparation of benzoyl chloride can be achieved through various methods, a common one being the reaction of benzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. indianchemicalsociety.com

Amide Bond Formation Strategies for this compound

The core of the synthesis lies in the formation of the amide linkage. Several methods have been developed to achieve this transformation efficiently.

Condensation Reactions and Catalysis

The most established method for forming the amide bond in this compound is through a condensation reaction, often performed under Schotten-Baumann conditions. researchgate.netresearchgate.netmdpi.com This reaction involves the acylation of the amine group of 5-amino-1-naphthol with benzoyl chloride. researchgate.netnih.gov The reaction is typically carried out in a two-phase system consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous phase containing a base (such as sodium hydroxide (B78521) or pyridine). researchgate.netresearchgate.net The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, which would otherwise protonate the unreacted amine and reduce the yield. researchgate.netmdpi.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the benzoyl chloride, leading to a tetrahedral intermediate. The subsequent elimination of a chloride ion and a proton results in the formation of the stable amide bond. researchgate.net

ReactantsCatalyst/BaseSolventConditionsProductReference
5-amino-1-naphthol, Benzoyl chlorideSodium HydroxideWater/Organic SolventRoom TemperatureThis compound researchgate.net, researchgate.net
Amine, Acyl ChloridePyridine (B92270)DichloromethaneRoom TemperatureAmide researchgate.net
Phenol, Benzoyl chlorideSodium HydroxideWaterNot specifiedBenzoic acid phenolic ester researchgate.net

Alternative catalytic systems for amide synthesis include the use of palladium catalysts in what is known as the Buchwald-Hartwig amination. This cross-coupling reaction can form C-N bonds between aryl halides and amines. tiu.edu.iqpsu.eduresearchgate.netbohrium.comsemanticscholar.org Another related method is the Ullmann condensation, which uses copper catalysts to promote the formation of aryl amines from aryl halides. nih.govtsijournals.com These methods, while powerful for creating C-N bonds, are generally more complex and may require specific ligands and harsher conditions compared to the direct acylation with benzoyl chloride for this particular synthesis.

Microwave-Assisted Synthesis

To enhance reaction rates and often improve yields, microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com For the synthesis of N-aryl amides, microwave irradiation has been shown to be highly effective. researchgate.net In a comparative study, the synthesis of naphthalene-based thioureas showed a marked improvement in yield (82-89%) and a significant reduction in reaction time when using microwave irradiation compared to conventional refluxing (31-82%). researchgate.netresearchgate.net Similarly, the synthesis of various heterocyclic amides demonstrated higher yields (75-87%) in much shorter times (9-42 minutes) with microwave assistance, compared to conventional methods (50-72% yield in 13 hours). mdpi.com

A study on the microwave-assisted synthesis of N,N'-Bis-[(2-hydroxy-naphthalen-1-yl) substituted phenyl-methyl] derivatives, which are structurally related to the target compound, highlights the efficiency of this method in condensing a naphthol derivative with other reactants under microwave irradiation. While specific data for the direct microwave synthesis of this compound is not abundant in the provided search results, the general trend suggests that a microwave-assisted Schotten-Baumann reaction would likely proceed with higher efficiency.

Synthesis MethodReactantsConditionsYieldReaction TimeReference
Microwave-assistedNaphthalene-1-yl isothiocyanate, Toluidine isomersMicrowave irradiation82-89%Not specified researchgate.net, researchgate.net
Conventional RefluxNaphthalene-1-yl isothiocyanate, Toluidine isomersReflux31-82%Not specified researchgate.net, researchgate.net
Microwave-assistedVarious acids and aminesMicrowave irradiation75-87%9-42 min mdpi.com
ConventionalVarious acids and aminesThionyl chloride, then amine50-72%13 h mdpi.com

Solvent-Free Reaction Conditions

In line with the principles of green chemistry, solvent-free reaction conditions offer significant environmental benefits by reducing waste and avoiding the use of potentially hazardous solvents. Several methods for solvent-free amide synthesis have been developed. One approach involves the direct reaction of a carboxylic acid and an amine, sometimes with a catalyst like boric acid, under heating. This method involves the simple trituration of the reactants followed by direct heating.

Another solvent-free approach is the benzoylation of amines using benzoyl chloride under ultrasound irradiation at room temperature. This green procedure has been shown to produce amides in high purity and quantitative yields within minutes, without the need for catalysts or extensive purification. For the synthesis of this compound, a solvent-free condensation of 5-amino-1-naphthol with benzoyl chloride, potentially under microwave or ultrasonic irradiation, presents a promising and environmentally friendly alternative to traditional solvent-based methods.

ReactantsCatalyst/ConditionsYieldReaction TimeReference
Carboxylic acid, UreaBoric acid, 160-180°CGood10-30 min
Benzoyl chloride, AmineUltrasound irradiation, Room temperatureHighMinutes

Optimization of Reaction Parameters and Yields

The efficiency and yield of the synthesis of this compound are contingent on several key reaction parameters. The optimization of these parameters is a critical aspect of the synthetic process.

Catalyst and Reaction Conditions:

In related amidation reactions, various catalysts have been explored to enhance yields. For instance, the use of niobium pentoxide (Nb2O5) as a heterogeneous catalyst has been shown to be effective in the amidation of a range of carboxylic acids and amines, with reported yields between 81% and 98%. researchgate.net While not specific to the target compound, this demonstrates the potential for catalytic systems to improve reaction outcomes.

Temperature and Reaction Time:

The reaction temperature and duration are pivotal. The Schotten-Baumann reaction is often carried out at room temperature. iitk.ac.in However, in some instances, slight heating may be employed to increase the reaction rate. The reaction time can vary from a few hours to overnight, depending on the specific substrates and conditions. nanobioletters.com

Solvent and Base Selection:

The choice of solvent and base is also critical. A two-phase system of an organic solvent like dichloromethane or diethyl ether with an aqueous base is characteristic of the Schotten-Baumann conditions. wikipedia.org The organic phase contains the reactants, while the aqueous phase serves to neutralize the acid byproduct. The concentration and type of base can influence the reaction rate and the extent of side reactions.

Microwave-Assisted Synthesis:

To expedite the reaction and potentially improve yields, microwave-assisted synthesis has emerged as a valuable technique. In the synthesis of related bis-Betti bases derived from 2-naphthol, both traditional heating and microwave irradiation have been successfully employed, with the latter often leading to shorter reaction times. tiu.edu.iqtiu.edu.iq

Parameter Conventional Method (Schotten-Baumann) Catalytic Amidation (Example) Microwave-Assisted Method (Analogous)
Reactants 5-amino-1-naphthol, Benzoyl ChlorideCarboxylic Acid, Amine4,4'-diaminodiphenyl sulphone, Benzaldehydes, β-naphthol
Catalyst/Base Sodium Hydroxide or PyridineNiobium Pentoxide (Nb2O5)None specified
Solvent Dichloromethane/WaterTolueneNot specified
Temperature Room Temperature180°CNot specified
Reaction Time Several hours to overnight24 hoursShorter than conventional
Yield Generally good to high81-98%Not specified

This table presents generalized data based on similar reactions and should be considered illustrative for the synthesis of this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several greener alternatives are being explored.

Use of Green Catalysts and Solvents:

One promising approach is the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and non-toxic catalyst and reaction medium. orientjchem.orgrasayanjournal.co.in PEG-400 has been successfully employed in the N-benzoylation of amino acids, offering high yields and a convenient, safe procedure. rasayanjournal.co.in Its ability to form strong hydrogen bonds with substrates can enhance reaction rates. orientjchem.org

Energy-Efficient Methods:

As mentioned previously, microwave-assisted synthesis is not only faster but is also considered a green chemistry technique due to its energy efficiency compared to conventional heating methods. tiu.edu.iqtiu.edu.iqresearchgate.net Ultrasound-assisted synthesis is another energy-efficient method that has been successfully applied to the synthesis of related heterocyclic compounds, often proceeding rapidly at ambient temperature without the need for a metal catalyst. rsc.org

Green Approach Description Potential Advantages
PEG-400 Catalysis Utilizes polyethylene glycol as a recyclable catalyst and solvent.Non-toxic, inexpensive, high yield, recyclable.
Microwave-Assisted Synthesis Employs microwave irradiation to heat the reaction mixture.Reduced reaction times, increased energy efficiency, potentially higher yields.
Ultrasound-Assisted Synthesis Uses ultrasonic waves to promote the reaction.Fast reaction times, often at ambient temperature, can avoid the need for metal catalysts.

This table outlines potential green chemistry approaches applicable to the synthesis of this compound based on related literature.

Structural Elucidation and Advanced Spectroscopic Characterization of N 5 Hydroxynaphthalen 1 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For N-(5-hydroxynaphthalen-1-yl)benzamide, ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for assigning the specific resonances of the hydrogen and carbon atoms within the benzamide (B126) and hydroxynaphthalene fragments.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the distinct protons of the molecule. The aromatic region, typically between 7.0 and 8.5 ppm, will be complex due to the presence of both the naphthalene (B1677914) and benzene (B151609) ring protons.

The protons of the benzoyl group are expected to show characteristic splitting patterns. The ortho-protons (H-2' and H-6') would likely appear as a multiplet or a doublet of doublets around 7.9-8.0 ppm. The meta- (H-3' and H-5') and para-protons (H-4') would resonate further upfield, typically in the range of 7.4-7.6 ppm.

For the naphthalenyl moiety, the proton chemical shifts are influenced by the hydroxyl (-OH) and benzamido (-NHCOPh) substituents. The hydroxyl proton itself is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically in the range of 9.0-10.0 ppm. The amide proton (N-H) would also present as a singlet, likely around 8.0-9.0 ppm. The aromatic protons of the naphthalene ring system will exhibit a complex pattern of doublets and triplets, influenced by their position relative to the two substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
-OH9.0 - 10.0s (broad)
-NH-8.0 - 9.0s
Benzoyl H-2', H-6'7.9 - 8.0m
Benzoyl H-3', H-5', H-4'7.4 - 7.6m
Naphthyl Protons7.0 - 8.2m

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The carbonyl carbon of the amide group is expected to be one of the most downfield signals, typically appearing in the region of 165-170 ppm. The carbon atoms of the aromatic rings will resonate in the range of 110-150 ppm.

The carbon attached to the hydroxyl group (C-5) would be shifted downfield due to the oxygen's electronegativity, likely appearing around 150-155 ppm. Similarly, the carbon bonded to the nitrogen of the amide group (C-1) would also be downfield. The remaining carbon atoms of the naphthalene and benzene rings will have distinct chemical shifts based on their electronic environment and proximity to the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (Amide)165 - 170
C-5 (Naphthyl, attached to -OH)150 - 155
C-1 (Naphthyl, attached to -NH)135 - 140
Aromatic Carbons (Naphthyl & Benzoyl)110 - 135
Quaternary Carbons (Aromatic)125 - 140

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on adjacent carbons. It would be instrumental in tracing the connectivity of the protons within the naphthalene and benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the benzoyl and naphthalenyl fragments, for instance, by observing a correlation between the amide proton and the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ due to the stretching of the N-H bond in the amide linkage.

C=O Stretch (Amide I): A strong, sharp absorption band typically found between 1630 and 1680 cm⁻¹, characteristic of the carbonyl group in an amide.

N-H Bend (Amide II): An absorption band in the range of 1510-1570 cm⁻¹, which arises from the N-H bending vibration coupled with C-N stretching.

C-N Stretch: This vibration is expected to appear in the region of 1200-1400 cm⁻¹.

Aromatic C=C Stretches: Multiple sharp peaks in the region of 1450-1600 cm⁻¹ corresponding to the carbon-carbon double bond stretching within the aromatic rings.

Aromatic C-H Bends: Out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the aromatic rings.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Broad, Strong
Amide (-NH-)N-H Stretch~3300Sharp to Moderate
Amide (-C=O)C=O Stretch (Amide I)1630 - 1680Strong, Sharp
Amide (-NH-)N-H Bend (Amide II)1510 - 1570Moderate to Strong
Aromatic RingsC=C Stretch1450 - 1600Multiple, Sharp

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass of a molecule with very high accuracy. This allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound, with a molecular formula of C₁₇H₁₃NO₂, the expected exact mass would be calculated. The observation of the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ with a mass corresponding to this formula would provide strong evidence for the compound's identity.

In addition to the molecular ion, the mass spectrum would likely show characteristic fragment ions. Common fragmentation pathways for benzamides include the cleavage of the amide bond, leading to the formation of a benzoyl cation (m/z 105) and a naphthylamine-derived radical cation. Other fragmentations of the naphthalene ring system could also be observed, providing further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is dependent on the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from its constituent aromatic systems: the naphthalene ring and the benzamide moiety. Aromatic compounds typically exhibit strong absorption bands in the UV region. While specific experimental λmax values for this compound are not detailed in the available literature, related structures provide insight. For comparison, the UV-Vis spectrum of benzamide shows absorption maxima in the UV range. nist.govnist.gov The spectrum of a newly synthesized derivative of bexarotene, which also contains a substituted naphthalene ring, showed a maximum absorption wavelength (λmax) at 202 nm and another peak at 252 nm when dissolved in methanol. mu-varna.bg The presence of the hydroxynaphthalene and benzamide groups in the target compound would likely result in a complex spectrum with distinct peaks corresponding to π-π* transitions within the aromatic rings.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

Although these techniques are crucial for structural elucidation, specific single-crystal or powder X-ray diffraction data for this compound have not been reported in the consulted scientific literature. However, analysis of closely related compounds demonstrates the power of the technique.

The precise crystal structure of this compound is not available. However, the crystal structure of the closely related compound, N-(naphthalen-1-yl)benzamide (which lacks the hydroxyl group), has been determined. nih.gov This analogue crystallizes in the orthorhombic system, and its structural analysis provided detailed information on its molecular conformation. nih.gov For instance, the dihedral angle between the naphthalene ring system and the phenyl ring in N-(naphthalen-1-yl)benzamide was found to be 86.63 (5)°. nih.gov Such data is vital for understanding the molecule's spatial arrangement.

Another related compound, 1-(4-iodo-1-hydroxynaphthalen-2-yl)ethan-1-one, was found to crystallize in the monoclinic system with the space group P21/n. bohrium.com This highlights that even small changes to the molecular structure can lead to different crystal packing and symmetry.

Table 1: Comparative Crystal Data for a Related Naphthalene Compound This table presents data for a related compound to illustrate the type of information obtained from single-crystal XRD analysis.

ParameterN-(naphthalen-1-yl)benzamide nih.gov
Molecular Formula C₁₇H₁₃NO
Molecular Weight 247.28
Crystal System Orthorhombic
Space Group Not specified in abstract
a (Å) 8.2630 (8)
b (Å) 9.3792 (9)
c (Å) 33.806 (3)
α (˚) 90
β (˚) 90
γ (˚) 90
Volume (ų) 2620.0 (4)
Z 8

The molecular structure of this compound contains several functional groups capable of forming hydrogen bonds: the amide group (-CONH-) and the hydroxyl group (-OH). These groups can act as both hydrogen bond donors (the N-H and O-H) and acceptors (the carbonyl oxygen C=O and the hydroxyl oxygen). libretexts.org These interactions are critical in dictating the packing of molecules in the crystal lattice.

In the crystal structure of the related N-(naphthalen-1-yl)benzamide, intermolecular N—H⋯O hydrogen bonds link adjacent molecules into chains. nih.gov The addition of a hydroxyl group in this compound introduces further possibilities for hydrogen bonding. It is expected that strong hydrogen bonds, such as O-H···O=C or O-H···O-H, would be present, potentially forming more complex one-, two-, or three-dimensional networks. Both intramolecular hydrogen bonds (within the same molecule, for example between the hydroxyl group and the amide) and intermolecular hydrogen bonds (between different molecules) are possible. nih.gov The analysis of 1-(4-iodo-1-hydroxynaphthalen-2-yl)ethan-1-one, for instance, revealed stabilization through one strong classical hydrogen bond (O-H···O) and two weak intermolecular hydrogen bonds. bohrium.com

Chemical Reactivity and Derivatization Strategies of N 5 Hydroxynaphthalen 1 Yl Benzamide

Modification of the Naphthalene (B1677914) Moiety

The naphthalene core of the molecule, featuring a hydroxyl group, is amenable to several types of chemical modifications.

The phenolic hydroxyl group on the naphthalene ring is a prime target for functionalization, allowing for the introduction of a wide range of substituents through ether and ester linkages.

O-Alkylation and O-Acylation:

The hydroxyl group can be readily alkylated or acylated to produce ether and ester derivatives, respectively. These reactions typically proceed under standard conditions. For instance, O-alkylation can be achieved by reacting N-(5-hydroxynaphthalen-1-yl)benzamide with various alkyl halides in the presence of a base such as sodium ethoxide in ethanol (B145695). indexcopernicus.com Similarly, O-acylation can be carried out using acyl chlorides or anhydrides.

A study on the synthesis of N-(3-hydroxyphenyl)benzamide derivatives demonstrated the successful O-alkylation with different alkyl halides, providing a model for the potential derivatization of this compound. indexcopernicus.com

Table 1: Examples of O-Alkylation and O-Acylation Reactions on Analogous Hydroxylated Benzamides This table is illustrative and based on reactions performed on analogous compounds.

ReactantReagentProductReaction TypeReference
N-(3-hydroxyphenyl)benzamideEthyl bromideN-(3-ethoxyphenyl)benzamideO-Alkylation indexcopernicus.com
N-(3-hydroxyphenyl)benzamidePropyl bromideN-(3-propoxyphenyl)benzamideO-Alkylation indexcopernicus.com
N-(3-hydroxyphenyl)benzamideIsopropyl bromideN-(3-isopropoxyphenyl)benzamideO-Alkylation indexcopernicus.com
N-(4-hydroxynaphthalen-1-yl)arylsulfonamideAcetyl chlorideN-(4-acetoxynaphthalen-1-yl)arylsulfonamideO-Acylation nih.gov

Halogenation and Nitration:

Halogenation and nitration are common electrophilic substitution reactions. For instance, the chlorination of 1-naphthol (B170400) derivatives has been shown to yield various chlorinated products. researchgate.net A study on the synthesis of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides demonstrated the nitration of a hydroxylated phenylbenzamide, which can serve as a procedural model. nih.gov

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring This table presents hypothetical products based on known reactivity patterns of naphthalene derivatives.

ReactionReagentPotential Product(s)Position of Substitution
BrominationBr₂N-(4-bromo-5-hydroxynaphthalen-1-yl)benzamideC4
NitrationHNO₃/H₂SO₄N-(4-nitro-5-hydroxynaphthalen-1-yl)benzamideC4
SulfonationH₂SO₄5-benzamido-8-hydroxynaphthalene-2-sulfonic acidC2 or C4
Friedel-Crafts AcylationCH₃COCl/AlCl₃N-(4-acetyl-5-hydroxynaphthalen-1-yl)benzamideC4

Modification of the Benzamide (B126) Moiety

The benzamide portion of the molecule offers additional opportunities for derivatization, both on the phenyl ring and at the amide nitrogen.

The synthesis of analogues with various substituents on the phenyl ring of the benzamide moiety can be achieved by using appropriately substituted benzoyl chlorides in the initial synthesis. A wide range of substituted benzamides has been synthesized, demonstrating the feasibility of introducing electron-donating or electron-withdrawing groups. researchgate.netnanobioletters.comresearchgate.net

Table 3: Examples of Synthesized N-(naphthalen-1-yl)benzamide Analogues with Phenyl Ring Substitution This table is illustrative and based on reactions performed on analogous compounds.

Amine ReactantAcyl Chloride ReactantProductReference
1-Naphthylamine4-Methylbenzoyl chlorideN-(naphthalen-1-yl)-4-methylbenzamide nanobioletters.com
1-Naphthylamine4-Chlorobenzoyl chlorideN-(naphthalen-1-yl)-4-chlorobenzamide nanobioletters.com
1-Naphthylamine4-Nitrobenzoyl chlorideN-(naphthalen-1-yl)-4-nitrobenzamide nanobioletters.com

The amide nitrogen can potentially undergo N-alkylation or N-acylation, although these reactions are generally less facile than O-alkylation of the hydroxyl group. N-acylation of sulfonamides has been reported using N-acylbenzotriazoles, suggesting a possible route for the derivatization of the amide nitrogen in this compound. researchgate.net The synthesis of N-substituted benzamide derivatives has also been extensively studied, providing various methods for introducing substituents on the amide nitrogen. researchgate.netorientjchem.orgmdpi.com

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound can be achieved through several synthetic strategies. The primary method involves the condensation of a substituted 5-amino-1-naphthol (B160307) with a substituted benzoyl chloride. nih.gov Variations in both the naphthalene and benzoyl components allow for the creation of a diverse library of related compounds.

For example, multicomponent reactions have been employed for the synthesis of 1-amidoalkyl-2-naphthols, which are structurally related to the target compound. rsc.org Additionally, the synthesis of N-(5-cyanononan-5-yl)benzamide highlights a two-step procedure involving a Strecker synthesis followed by reaction with benzoyl chloride, which could be adapted for the synthesis of certain analogues. nih.govnsf.govresearchgate.net Research on N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide also provides synthetic routes to complex benzamide derivatives. mdpi.com

Table 4: Examples of Synthesized Analogues and Related Structures

Compound NameSynthetic MethodStarting MaterialsReference
N-(naphthalen-1-yl)benzamideCondensation1-Naphthylamine, Benzoyl chloride nih.gov
N-(5-Cyanononan-5-yl)benzamideStrecker synthesis and condensationNonan-5-one, Ammonia, NaCN, Benzoyl chloride nih.govnsf.govresearchgate.net
N-Substituted benzamide derivativesVarious methodsSubstituted anilines, Substituted benzoyl chlorides researchgate.netresearchgate.net
3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamidesMulti-step synthesis1-Methoxy-4-nitronaphthalene, N-iodosuccinamide nih.gov
N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamideOrtho-acylationN-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide, Acetic anhydride semanticscholar.orgnih.gov

Reaction Mechanisms of Derivatization

The derivatization of this compound can be strategically directed towards the hydroxyl group, the amide nitrogen, or the naphthalene ring itself. The reaction mechanisms are generally well-established transformations in organic chemistry, and their application to this specific molecule can be understood through the electronic properties of the starting material.

O-Alkylation and O-Acylation of the Hydroxyl Group:

The phenolic hydroxyl group is a prime site for derivatization through O-alkylation and O-acylation reactions. These reactions proceed via nucleophilic attack of the oxygen atom on an electrophilic carbon.

O-Alkylation: The synthesis of ether derivatives of this compound can be achieved by reacting it with alkyl halides in the presence of a base. The mechanism, a classic Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion. This is followed by a nucleophilic substitution (typically SN2) on the alkyl halide.

Step 1: Deprotonation. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), abstracts the acidic proton from the hydroxyl group to generate a sodium or potassium salt of the phenoxide.

Step 2: Nucleophilic Attack. The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide), displacing the halide ion and forming the ether linkage.

Studies on the selective alkylation of aminophenols have demonstrated that the hydroxyl group can be selectively alkylated in the presence of an amino group by first protecting the amine. researchgate.net

O-Acylation: Ester derivatives are formed through the acylation of the hydroxyl group. This can be accomplished using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, which acts as a catalyst and an acid scavenger.

Mechanism with Acyl Chlorides: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the ester.

Mechanism with Acid Anhydrides: A similar nucleophilic acyl substitution occurs. The phenolic oxygen attacks one of the carbonyl carbons of the acid anhydride. The leaving group in this case is a carboxylate anion, which is subsequently protonated by the base.

Electrophilic Aromatic Substitution on the Naphthalene Ring:

The naphthalene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of both the hydroxyl and the benzamido groups. The directing effects of these substituents will determine the position of substitution. The hydroxyl group is a strong activating group and an ortho-, para-director. The benzamido group is also an activating, ortho-, para-director, though its activating effect is attenuated by the electron-withdrawing nature of the adjacent carbonyl group.

Given the positions of the existing substituents at C1 and C5, electrophilic attack is most likely to occur at the C2, C4, and C8 positions of the naphthalene ring. The precise regioselectivity will depend on the reaction conditions and the nature of the electrophile. Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a halogenating agent such as Br₂ or Cl₂ with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃).

The mechanism for these reactions involves the generation of a strong electrophile, which is then attacked by the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring.

Reactions at the Amide Nitrogen:

While the amide nitrogen in this compound is generally less nucleophilic than the phenolic oxygen due to the resonance delocalization of its lone pair with the carbonyl group, it can still undergo reactions such as N-alkylation under specific conditions.

N-Alkylation: This is typically more challenging than O-alkylation. To achieve N-alkylation, the more nucleophilic hydroxyl group may need to be protected first. Alternatively, specific catalysts or reaction conditions that favor N-alkylation can be employed. For instance, some studies on benzamide derivatives have utilized iron-based deep eutectic solvents for N-alkylation with secondary alcohols. nist.gov

Summary of Derivatization Reactions:

Reaction TypeReagents and ConditionsFunctional Group TargetedProduct Type
O-Alkylation Alkyl halide, Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent.HydroxylEther
O-Acylation Acyl chloride or Acid anhydride, Base (e.g., Pyridine, Triethylamine).HydroxylEster
Nitration HNO₃, H₂SO₄Naphthalene RingNitro-substituted derivative
Halogenation Br₂ or Cl₂, Lewis AcidNaphthalene RingHalo-substituted derivative
N-Alkylation Alkyl halide, Strong base (after O-protection) or specific catalysts.Amide NitrogenN-Alkyl derivative

Theoretical and Computational Chemistry Studies on N 5 Hydroxynaphthalen 1 Yl Benzamide

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. dntb.gov.ua By calculating the electron density, DFT can determine various chemical properties and predict reactivity. For N-(5-hydroxynaphthalen-1-yl)benzamide, DFT calculations elucidate the distribution of electrons and energy levels within the molecule.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. malayajournal.orgacadpubl.eu The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital lacking electrons and can act as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.orgacadpubl.eu A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org In this compound, the electron-rich hydroxynaphthalene ring is expected to be the primary contributor to the HOMO, while the benzamide (B126) moiety likely influences the LUMO. The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

ParameterDescriptionImplication for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the molecule's electron-donating ability. A higher energy value indicates a stronger tendency to donate electrons. malayajournal.org
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's electron-accepting ability. A lower energy value suggests a greater capacity to accept electrons. malayajournal.org
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).Indicates chemical reactivity and kinetic stability. A small gap implies high polarizability and reactivity. malayajournal.orgacadpubl.eu
Global Reactivity Descriptors Parameters like electronegativity, chemical hardness, and softness, calculated from HOMO and LUMO energies.These descriptors quantify the molecule's overall reactivity profile. malayajournal.org

This table is generated based on established principles of DFT and HOMO-LUMO analysis.

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution across a molecule, providing a visual guide to its reactive sites. acadpubl.euresearchgate.net The MEP map uses a color scale to show regions of different electrostatic potential. Typically, red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-deficient), which are prone to nucleophilic attack. acadpubl.eu

For this compound, the MEP surface would likely show significant negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, making them key sites for hydrogen bonding and interactions with electrophiles. acadpubl.eu Conversely, the hydrogen atom of the hydroxyl group and the amide (N-H) proton would exhibit positive potential, marking them as hydrogen bond donor sites. acadpubl.eu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. utupub.fi In the context of drug discovery and molecular biology, MD simulations are employed to analyze the stability of a ligand within the binding site of a protein and to observe conformational changes in both the ligand and the target. utupub.fibu.edu.eg

For this compound, an MD simulation would typically start with a docked complex of the molecule bound to a putative protein target. The simulation would then calculate the trajectories of atoms over a set period (e.g., nanoseconds), providing insights into the stability of the binding pose. bu.edu.eg Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the structural stability of the protein-ligand complex. bu.edu.eg Studies on related 1-hydroxynaphthalene-2-carboxanilides have used MD simulations to validate docking results and confirm the stability of the compounds within the active site of proteins like c-Jun N-terminal kinases. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodology, not results)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The methodology does not rely on a known protein structure but instead uses the properties of the molecules themselves to predict their activity.

The general methodology for developing a QSAR model involves several key steps:

Data Set Selection : A diverse set of molecules with known biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for building the model and a test set for validating it. nih.govjbclinpharm.org

Descriptor Calculation : For each molecule, a wide range of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP), electronic descriptors (e.g., HOMO/LUMO energies), and topological indices that describe the molecule's shape and connectivity. nih.gov

Model Generation : A statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm like an Artificial Neural Network (ANN), is used to create an equation that correlates the descriptors (independent variables) with biological activity (dependent variable). nih.govjbclinpharm.org

Model Validation : The model's statistical significance and predictive power are rigorously tested. Internal validation is often performed using techniques like leave-one-out cross-validation (q²), while external validation involves using the test set to see how well the model predicts the activity of compounds it has not seen before. jbclinpharm.orgresearchgate.net The robustness of a model can also be checked through methods like Y-randomization. jbclinpharm.org

Molecular Docking and Protein-Ligand Interaction Studies (Non-Clinical Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. walshmedicalmedia.com This method is instrumental in identifying potential molecular targets and understanding the specific interactions that stabilize the protein-ligand complex. The process involves placing the ligand into the binding site of a protein and scoring different poses based on their binding affinity. scispace.com

Through molecular docking, this compound can be screened against various protein structures to identify potential biological targets. The benzamide and hydroxynaphthalene scaffolds are present in many biologically active compounds, suggesting a range of possible targets. For instance, docking studies on similar benzamide derivatives have identified potential interactions with enzymes like topoisomerases and protein kinases. researchgate.netmdpi.com

Specifically, studies on closely related 1-hydroxynaphthalene-2-carboxanilides have identified c-Jun N-terminal kinases (JNKs) as a potential molecular target. nih.govresearchgate.net Docking of these related compounds into the JNK active site revealed key interactions that contribute to binding affinity. nih.gov Similarly, other research has identified protein kinases and enzymes involved in angiogenesis as targets for N-(hydroxynaphthalen-1-yl) sulfonamide derivatives, which share a similar core structure. nih.gov The interaction of 1,4-naphthoquinone (B94277) derivatives with Human Serum Albumin (HSA) has also been explored, indicating that transport proteins are another class of putative targets. nih.gov

Table 2: Putative Molecular Targets for Structurally Related Compounds

Putative Target ClassSpecific ExampleType of Interactions ObservedReference
Protein Kinases c-Jun N-terminal Kinases (JNKs)Hydrogen bonds, π-π stacking nih.govresearchgate.net
Protein Kinases Akt1Not specified nih.gov
Topoisomerases Topoisomerase IIαHydrogen bonds, π-π stacking with DNA bases researchgate.net
Serum Albumin Human Serum Albumin (HSA)Static fluorescence quenching, hydrophobic interactions nih.gov

This table summarizes findings for compounds structurally related to this compound to suggest potential areas of investigation.

Binding Affinity Predictions and Interaction Modes

There is no direct experimental or computational data on the binding affinity of this compound. However, studies on analogous compounds, particularly those with a hydroxynaphthalene scaffold, suggest potential interactions with anti-apoptotic proteins like Mcl-1.

Research on a class of 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides has identified them as selective inhibitors of Mcl-1, a key protein in cancer therapy. nih.govnih.gov One potent inhibitor from this series, compound 21, was found to bind to Mcl-1 with a high affinity (K_i_ = 180 nM). nih.govnih.gov Molecular docking studies of these sulfonamide analogs revealed that the naphthalene (B1677914) ring occupies a hydrophobic pocket of the Mcl-1 protein. nih.gov This suggests that the naphthalene moiety of this compound could potentially engage in similar interactions.

Computational docking analyses on various benzamide derivatives targeting other proteins, such as the bacterial cell division protein FtsZ, have highlighted the importance of the benzamide group in forming hydrogen bonds with key residues in the protein's binding site. mdpi.com For instance, the amide group of 2,6-difluorobenzamide (B103285) was shown to interact with Val207, Asn263, and Leu209 in S. aureus FtsZ. mdpi.com While the target protein is different, this underscores the general capability of the benzamide functional group to act as both a hydrogen bond donor and acceptor, a property that would be relevant for the interaction of this compound with its biological targets.

Table 1: Binding Affinity of a Structurally Related Mcl-1 Inhibitor

CompoundTarget ProteinBinding Affinity (K_i)
Compound 21 (A 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide)Mcl-1180 nM nih.govnih.gov

This table presents data for a related sulfonamide compound to illustrate the potential binding affinity of the hydroxynaphthalene scaffold.

Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure and intermolecular interactions of this compound have not been explicitly detailed in the available literature. However, analysis of the closely related compound, N-(naphthalen-1-yl)benzamide, provides significant clues.

In the crystal structure of N-(naphthalen-1-yl)benzamide, molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov The N—H and C=O bonds of the amide group are in an anti-conformation to each other. nih.gov It is highly probable that this compound would also exhibit similar N—H⋯O hydrogen bonding patterns. Furthermore, the presence of the hydroxyl group on the naphthalene ring introduces an additional site for hydrogen bonding, both as a donor (O-H) and an acceptor (the lone pair on the oxygen atom). Studies on other hydroxynaphthalene derivatives have shown the presence of both intramolecular and intermolecular O—H⋯O hydrogen bonds. researchgate.net

Table 2: Hydrogen Bond Geometry in N-(naphthalen-1-yl)benzamide

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
N1—H1⋯O10.862.212.892 (3)136

Data from the crystal structure of the related compound N-(naphthalen-1-yl)benzamide. nih.gov

Conformational Analysis and Tautomerism Studies

Specific conformational analysis and tautomerism studies for this compound are not available. However, general principles from related systems can be applied to predict its behavior.

The key rotatable bond in this compound is the C-N bond of the amide linkage. The planarity of the amide group is a well-established feature. For N-(naphthalen-1-yl)benzamide, the dihedral angle between the naphthalene ring system and the phenyl ring is 86.63 (5)°. nih.gov This significant twist is likely a result of steric hindrance between the ortho-hydrogens of the two aromatic systems. A similar non-planar conformation can be expected for this compound.

The presence of a hydroxyl group on the naphthalene ring introduces the possibility of tautomerism. Hydroxynaphthalene derivatives can exist in equilibrium between the enol (hydroxy) and keto (oxo) forms. researchgate.net The position of this equilibrium is influenced by factors such as the solvent and the presence of other substituents. researchgate.net For this compound, the hydroxy form is expected to be the predominant tautomer under normal conditions, though the keto tautomer may exist in equilibrium. Computational studies on other benzamide derivatives have explored cis and trans conformers related to the orientation of substituents on the phenyl ring, but the dominant conformational features of this compound would likely be governed by the bulky naphthalene and benzoyl groups.

Structure Activity Relationship Sar Studies of N 5 Hydroxynaphthalen 1 Yl Benzamide and Its Analogues

Design Principles for N-(5-hydroxynaphthalen-1-yl)benzamide Analogues

The design of analogues for a compound like this compound is typically guided by a strategy of systematic structural modification to probe and optimize interactions with a biological target. The fundamental scaffold can be divided into three key regions for modification: the hydroxynaphthalene core, the benzamide (B126) linker, and the phenyl group.

Hydroxynaphthalene Scaffold: This bicyclic aromatic system serves as a rigid anchor. The hydroxyl (-OH) group is a critical feature, capable of acting as both a hydrogen bond donor and acceptor. Its position on the naphthalene (B1677914) ring is crucial for defining the geometry of these interactions. In the related N-(4-hydroxynaphthalen-1-yl)arylsulfonamide series, which are potent inhibitors of the Mcl-1 anti-apoptotic protein, the 4-hydroxy group was found to be essential for activity, forming a key hydrogen bond with an aspartate residue in the protein's binding pocket. nih.gov A primary design principle would therefore be to explore the significance of the 5-hydroxy position in this compound for target binding.

Terminal Phenyl Ring: This ring often inserts into a hydrophobic pocket within the target protein. A common design principle involves decorating this ring with various substituents to explore electronic and steric effects. Adding electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy) can modulate the ring's electronic properties and introduce new points of interaction, significantly impacting binding affinity and biological activity. nih.gov

Systematic Chemical Modifications and Their Impact on Molecular Interactions

Building on the design principles, SAR studies involve synthesizing and testing a library of analogues with systematic changes to the core structure.

Modifications of the Hydroxynaphthalene Ring: The primary modification would involve altering the hydroxyl group. Esterification or etherification of the 5-OH group would test its necessity as a hydrogen bond donor. Moving the hydroxyl group to other positions (e.g., position 4, 6, or 7) would probe the optimal geometry for target interaction. For instance, in studies of 2-phenylnaphthalenoids as topoisomerase IIα inhibitors, a hydroxyl group at the 6-position of the naphthalene ring was found to be a key feature for activity. researchgate.net

Modifications of the Phenyl Ring: This is the most synthetically accessible site for creating diverse analogues. Introducing small to large substituents at the ortho, meta, and para positions allows for a detailed mapping of the target's binding pocket. For example, in a series of N-benzoyl-2-hydroxybenzamides developed as antiparasitic agents, substitutions on the benzoyl ring (the equivalent of the phenyl ring in the title compound) led to significant variations in potency. nih.gov A trifluoromethyl group at the para-position was one of the modifications explored. nih.gov

The table below illustrates hypothetical modifications to the phenyl ring and their potential impact on molecular interactions, based on principles observed in related compound series.

Modification on Phenyl Ring Position Potential Impact on Molecular Interaction Rationale / Example from Analogues
None (Hydrogen) -Baseline hydrophobic (π-π) stacking.Serves as the parent compound for comparison.
Methyl (-CH₃) paraIncreases hydrophobicity; potential for van der Waals interactions.In some series, small alkyl groups can enhance binding in hydrophobic pockets. researchgate.net
Methoxy (-OCH₃) paraActs as a hydrogen bond acceptor; can alter ring electronics.Can form additional hydrogen bonds with the target protein.
Chlorine (-Cl) paraElectron-withdrawing; increases hydrophobicity; potential for halogen bonding.Halogen substitutions are a common strategy to improve binding affinity. nih.gov
Trifluoromethyl (-CF₃) paraStrong electron-withdrawing group; highly lipophilic.Often used to enhance cell permeability and metabolic stability. nih.gov
Nitro (-NO₂) metaStrong electron-withdrawing group; potential hydrogen bond acceptor.Can significantly alter electronic distribution and binding mode.

Elucidation of Key Pharmacophoric Features for Target Binding

A pharmacophore is an abstract description of molecular features necessary for biological activity. nih.gov Based on the structures of this compound and its active analogues, a hypothetical pharmacophore model can be proposed.

The essential features would likely include:

A Hydrogen Bond Donor/Acceptor: Provided by the 5-hydroxyl group on the naphthalene ring. This is often crucial for anchoring the ligand to a specific polar residue (like aspartate or asparagine) in the target protein. nih.gov

Aromatic/Hydrophobic Region 1: The naphthalene ring system itself, which can engage in π-π stacking or hydrophobic interactions. nih.gov

A Hydrogen Bond Donor & Acceptor Pair: The N-H and C=O groups of the central amide linker, which dictate a specific vector for hydrogen bonding. nanobioletters.com

Aromatic/Hydrophobic Region 2: The terminal phenyl ring, which typically occupies a second hydrophobic pocket.

Correlation between Structural Features and Observed Biological Activities (Mechanistic Focus)

The ultimate goal of SAR is to correlate specific structural features with measurable biological outcomes, providing insight into the mechanism of action.

For instance, in the development of Mcl-1 inhibitors based on the N-(4-hydroxynaphthalen-1-yl)arylsulfonamide scaffold, a clear correlation was established between the substituents on the aryl ring and the binding affinity (Ki) for the Mcl-1 protein. nih.gov This binding physically blocks the interaction between Mcl-1 and pro-apoptotic proteins like Noxa, which in turn triggers the downstream activation of caspases and leads to programmed cell death (apoptosis). nih.gov Compounds that formed stronger interactions (e.g., additional hydrogen bonds or better hydrophobic packing) showed lower Ki values and were more effective at inducing apoptosis in cancer cell lines that depend on Mcl-1 for survival. nih.gov

The table below, adapted from the Mcl-1 inhibitor study nih.gov, demonstrates how systematic structural changes correlate directly with binding affinity. Although this data is for a sulfonamide analogue, the principles are directly applicable to the study of benzamides.

Compound Analogue Substitution (R) on Aryl Ring Binding Affinity (Ki, nM) for Mcl-1 Observed Correlation
Analogue 1 3-NO₂1100The nitro group provides a certain level of activity.
Analogue 2 3-CO₂Me220The methyl ester significantly improves binding affinity over the nitro group.
Analogue 3 3-CN190The cyano group offers a slight improvement over the methyl ester.
Analogue 4 3-SO₂Me180The methylsulfonyl group provides the tightest binding in this series, suggesting optimal interactions with the target.

This data clearly shows that small modifications to the terminal aromatic ring result in significant changes in binding affinity. A similar quantitative structure-activity relationship (QSAR) could be developed for this compound analogues to optimize their activity against a specific biological target, whether it be an enzyme, a receptor, or a protein-protein interaction interface. nih.gov Other benzamide-based antifungal agents have been shown to act by targeting specific proteins like Sec14p, which is involved in lipid transfer, demonstrating the diverse mechanisms these scaffolds can engage in. mdpi.com

Molecular Mechanisms and Biological Interactions of N 5 Hydroxynaphthalen 1 Yl Benzamide Non Clinical

Investigation of Enzyme Inhibition Mechanisms (e.g., bacterial topoisomerase, HDAC)

Derivatives of N-(5-hydroxynaphthalen-1-yl)benzamide have been investigated as novel bacterial topoisomerase inhibitors (NBTIs). These enzymes, DNA gyrase and topoisomerase IV (TopoIV), are crucial for bacterial DNA replication and are validated targets for antibiotics. nih.gov

One study focused on tricyclic amide NBTIs, where the this compound scaffold is part of a larger, more complex molecule. A specific tricyclic amide analog, referred to as 1a , demonstrated potent inhibition of Staphylococcus aureus (S. aureus) DNA gyrase and TopoIV. nih.gov Amide 1a was found to be the most potent inhibitor of supercoiling and decatenation, with IC₅₀ values of 150 nM and 653 nM, respectively. nih.gov Its potency against DNA gyrase was comparable to the clinical candidate gepotidacin, and it was fourfold more potent against TopoIV. nih.gov

Table 1: Inhibition of S. aureus Topoisomerases by Tricyclic Amide 1a

Enzyme IC₅₀ (nM)
DNA Gyrase (Supercoiling) 150
Topoisomerase IV (Decatenation) 653

Data sourced from reference nih.gov

Furthermore, this class of compounds was evaluated for its effect on human topoisomerase IIα (TOP2α). The amide 1a inhibited the growth of K562 cancer cells with an IC₅₀ value of 0.44 µM, suggesting it targets human TOP2α. nih.gov

While the broader class of benzamides has been explored for the inhibition of various enzymes, including tyrosinase and histone deacetylases (HDACs), specific data on the direct inhibition of HDACs by this compound is not extensively documented in the reviewed literature. nih.govresearchgate.net

Receptor Binding Studies and Ligand-Receptor Interactions

The benzamide (B126) moiety is a common scaffold in ligands designed to interact with a variety of receptors. While specific binding studies for this compound are not detailed in the available literature, research on related N-aryl benzamides provides insight into their potential for ligand-receptor interactions.

For instance, N-aryl benzamide derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅), a target for central nervous system disorders. nih.gov Computational modeling and mutagenesis studies have highlighted the importance of specific residues within the receptor's allosteric site (including P654, Y658, T780, W784, S808, and A809) for binding affinity across different benzamide scaffolds. nih.gov

Other benzamide derivatives have been developed as ligands for aminergic G protein-coupled receptors (GPCRs), such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which are targets for antipsychotic medications. nih.govresearchgate.net The binding of these ligands often involves an electrostatic interaction between a protonatable nitrogen atom in the ligand and a conserved aspartate residue in the receptor. nih.gov Additionally, conformationally locked benzamide-type derivatives have been designed to bind to Cereblon (CRBN), an E3 ligase substrate receptor, for applications in targeted protein degradation. nih.govresearchgate.net

These examples demonstrate the versatility of the benzamide structure in engaging with diverse receptor types, suggesting a potential for this compound and its analogs to be explored for similar interactions.

Interaction with Cellular Pathways (e.g., Antioxidant, Anti-inflammatory mechanisms in vitro or in model systems)

The structural features of this compound, particularly the hydroxyl-substituted naphthalene (B1677914) ring, suggest a potential for interaction with cellular pathways related to oxidative stress and inflammation.

Anti-inflammatory Mechanisms: The benzamide class of compounds has been associated with anti-inflammatory properties. nih.gov Some studies propose that their mechanism of action may involve the inhibition of the transcription factor NF-kappaB, which would in turn suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα). nih.gov For example, certain N-phenylcarbamothioylbenzamides have demonstrated significant anti-inflammatory activity in mouse models, which was correlated with potent inhibition of prostaglandin (B15479496) E2 (PGE₂) synthesis. researchgate.net

Antioxidant Mechanisms: Compounds containing a hydroxynaphthalene moiety often exhibit antioxidant activity. The hydroxyl group can act as a hydrogen donor to scavenge reactive oxygen species (ROS). Studies on related naphthalen-ylamino derivatives have shown that the number and position of hydroxyl groups on an associated phenyl ring are crucial for antioxidant capacity. mdpi.com Specifically, a catechol (3,4-dihydroxyphenyl) structure conferred strong ROS-scavenging ability. mdpi.com While direct studies on this compound are limited, its hydroxyl group suggests a capacity for participating in antioxidant activities, such as scavenging free radicals and reducing lipid peroxidation. nih.govnih.gov

DNA/RNA Binding Studies

Currently, there is a lack of specific studies in the reviewed scientific literature investigating the direct binding interactions of this compound with DNA or RNA. While some aromatic compounds with planar ring systems can intercalate into or bind to the grooves of DNA, specific experimental evidence for this compound is not available. nih.gov

Metal Chelation and Complexation Studies

The this compound molecule contains potential donor atoms—specifically the oxygen of the hydroxyl group and the oxygen and nitrogen of the amide group—that could participate in the chelation of metal ions.

Studies on structurally related compounds, such as Schiff bases derived from 2-hydroxynaphthaldehyde, demonstrate the high capacity of the hydroxynaphthalene moiety to form stable complexes with various transition metal ions, including Co²⁺, Ni²⁺, and Cu²⁺. ijsr.netresearchgate.net In these complexes, the ligand typically acts as a monobasic tridentate or bidentate agent, coordinating with the metal ion through the hydroxyl oxygen and an imine nitrogen. ijsr.netresearchgate.net The formation of these metal complexes often results in octahedral or square planar geometries. ijsr.netresearchgate.net

The ability of the hydroxyl and adjacent amide groups on the naphthalene ring of this compound to form a stable chelate ring suggests that it could also act as a chelating agent. This potential for metal complexation is an area that warrants further investigation.

Analytical Methodologies for N 5 Hydroxynaphthalen 1 Yl Benzamide in Research Settings

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for separating the components of a mixture. For N-(5-hydroxynaphthalen-1-yl)benzamide, various chromatographic methods are utilized for purification, quantification, and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and determining the concentration of this compound. Reversed-phase HPLC is particularly well-suited for this purpose, given the compound's aromatic nature and moderate polarity. The development of a successful HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. scispace.comsciencepublishinggroup.com

A typical method would employ a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with a small amount of acid (e.g., phosphoric or perchloric acid) to control the ionization state of the phenolic hydroxyl group and ensure sharp, symmetrical peaks. nih.govresearchgate.net Isocratic elution can be used for simple purity checks, while gradient elution is preferred for separating the target compound from a complex mixture of impurities or byproducts. nih.gov Detection is typically achieved using a UV detector, as the naphthalene (B1677914) and benzene (B151609) rings in the molecule result in strong chromophores that absorb UV light.

Below is a table summarizing typical HPLC parameters that could be adapted for the analysis of this compound.

Table 1: Representative HPLC Parameters for Analysis

Parameter Typical Setting Purpose
Column Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net Stationary phase for separation based on hydrophobicity.
Mobile Phase Acetonitrile / Water with 0.1% Acid (e.g., Phosphoric Acid) nih.gov Eluent to carry the sample through the column.
Elution Mode Gradient or Isocratic Gradient for complex samples, Isocratic for simple purity checks.
Flow Rate 1.0 mL/min researchgate.net Controls the speed of the mobile phase and analysis time.
Detection UV Spectrophotometry (e.g., at λmax ~254 nm or other) Quantifies the analyte based on its UV absorbance.
Column Temp. Ambient or controlled (e.g., 25-30 °C) Ensures reproducible retention times.

| Injection Vol. | 5-20 µL | The volume of the sample introduced into the system. |

Gas Chromatography (GC)

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. libretexts.org The direct analysis of this compound by GC presents challenges due to its high molecular weight, low volatility, and potential for thermal degradation at the high temperatures required for vaporization. nih.gov Amide bonds can be susceptible to breaking in a hot GC injector port.

To overcome these limitations, two approaches can be considered. The first is derivatization, a process that converts the analyte into a more volatile and thermally stable compound. libretexts.org For instance, the phenolic hydroxyl group could be silylated to increase volatility. The second approach involves using specialized injection techniques, such as cold on-column injection, which introduces the sample into the column at a low temperature before it is rapidly heated. This minimizes the time the analyte spends at high temperatures, reducing the risk of decomposition. nih.govresearchgate.net GC analysis is often coupled with a mass spectrometer (GC-MS) to provide structural information and confirm the identity of the eluted peaks. sigmaaldrich.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., 5-amino-1-naphthol (B160307) and benzoyl chloride) and the formation of the product.

The analysis is performed on a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. A small spot of the reaction mixture is applied to the plate, which is then placed in a chamber containing a suitable solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differing affinities for the stationary and mobile phases. The less polar compounds travel further up the plate (higher Retention factor, Rf), while more polar compounds travel shorter distances.

The separated spots are visualized, commonly under UV light, where the aromatic rings of the analyte and starting materials will appear as dark spots on a fluorescent background. By comparing the spots from the reaction mixture to spots of the pure starting materials, a researcher can qualitatively assess the reaction's progress. The disappearance of starting material spots and the appearance of a new product spot indicate a successful transformation. researchgate.net This method is also valuable for identifying the optimal conditions for a reaction and for guiding the purification process. More advanced techniques can couple TLC with mass spectrometry for direct identification of spots from the plate. nih.govresearchgate.net

Electrophoretic Methods

Electrophoretic methods separate molecules based on their migration in an electric field. Capillary Electrophoresis (CE) is a high-resolution technique that offers an alternative to HPLC. researchgate.net However, the direct analysis of this compound by the most common mode, Capillary Zone Electrophoresis (CZE), is challenging. This is because the compound is neutral under typical pH conditions and would therefore migrate with the speed of the bulk electroosmotic flow, preventing its separation from other neutral species.

To analyze neutral benzamides using CE, modified techniques are necessary. One such technique is Micellar Electrokinetic Chromatography (MEKC). In MEKC, a surfactant (like sodium dodecyl sulfate) is added to the buffer above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on their partitioning coefficient. Another strategy involves derivatizing the molecule to introduce a permanent charge, enabling separation by CZE. While powerful, these methods are generally more complex to develop than standard HPLC methods and are typically reserved for specific applications, such as the separation of chiral isomers when a suitable chiral selector is added to the buffer. nih.govresearchgate.net

Spectrophotometric Assays for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique for determining the concentration of an analyte in a solution. This compound possesses extensive chromophores—the benzoyl and hydroxynaphthalene ring systems—that absorb light strongly in the ultraviolet region of the electromagnetic spectrum.

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of a pure sample, a standard curve is first constructed. This involves preparing a series of solutions of the compound at known concentrations in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) and measuring their absorbance at the wavelength of maximum absorbance (λmax). The λmax must be determined experimentally by scanning the UV-Vis spectrum of the compound. A plot of absorbance versus concentration yields a calibration curve. The concentration of an unknown sample solution can then be determined by measuring its absorbance and interpolating its concentration from the linear portion of the calibration curve.

Validation of Analytical Methods for Research Application

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eufda.gov For research applications, validating a method, such as an HPLC assay for purity and quantification, ensures that the results are accurate, reliable, and reproducible. amsbiopharma.comeuropa.eu According to the International Council for Harmonisation (ICH) guidelines, several performance characteristics should be evaluated. scispace.comich.org

Table 2: Key Validation Parameters for a Research HPLC Method

Parameter Description Assessment in a Research Setting
Specificity The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products. ich.org Analyze samples spiked with known impurities; assess peak purity using a photodiode array (PDA) detector.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range. ich.org Analyze a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be close to 1.0. researchgate.netich.org
Accuracy The closeness of test results to the true value. ich.org Perform recovery studies by spiking a blank matrix with known amounts of the analyte at different concentrations. Expressed as percent recovery.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). ich.org Expressed as the Relative Standard Deviation (RSD) of a series of measurements. Typically, an RSD of ≤2% is considered acceptable. amsbiopharma.com
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined based on the signal-to-noise ratio (commonly 3:1).
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ich.org Typically determined based on the signal-to-noise ratio (commonly 10:1) and confirmed by analyzing samples at this concentration.

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. europa.eu | Intentionally vary parameters like mobile phase composition (±2%), pH (±0.2 units), or column temperature (±5 °C) and observe the effect on results. |

By systematically evaluating these parameters, a researcher can establish a comprehensive understanding of a method's capabilities and limitations, ensuring the integrity of the scientific data obtained. researchgate.netamsbiopharma.com

Advanced Applications and Future Research Directions of N 5 Hydroxynaphthalen 1 Yl Benzamide

Development as Molecular Probes

The intrinsic photophysical properties of the hydroxynaphthalene scaffold make N-(5-hydroxynaphthalen-1-yl)benzamide a compelling candidate for the design of molecular probes. Naphthalene (B1677914) derivatives are well-regarded for their use in fluorescent sensors due to their high quantum yields, photostability, and sensitivity to the molecular environment. The hydroxyl group on the naphthalene ring can further enhance these properties and provide a site for interaction with analytes.

Research into structurally similar compounds has demonstrated the utility of the hydroxynaphthalene group as a fluorophore in detecting a range of analytes, from metal ions to volatile organic compounds (VOCs). For instance, Schiff bases derived from hydroxynaphthalene have been successfully employed as "turn-on" fluorescent sensors for aluminum (Al³⁺) and zinc (Zn²⁺) ions. researchgate.nettandfonline.com The mechanism of detection in these cases often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the probe restricts intramolecular rotation and enhances fluorescent emission. Another potential mechanism is excited-state intramolecular proton transfer (ESIPT), which can lead to a large Stokes shift and dual emission, providing a ratiometric response to the analyte.

The benzamide (B126) portion of this compound can serve as a versatile binding site or a modifiable handle for attaching other recognition units. Benzamide derivatives have been studied for their interactions with biomacromolecules like serum albumins, indicating their potential for biological sensing applications. nih.gov By judiciously modifying the benzamide ring, it is possible to tune the probe's selectivity towards specific targets. For example, a film sensor based on a hydroxynaphthalene benzophenone Schiff base was developed for the detection of various VOCs, showcasing the adaptability of this chemical framework. researchgate.net

The combination of the highly fluorescent hydroxynaphthalene unit with the versatile benzamide group in this compound suggests its potential for creating a new class of molecular probes for environmental monitoring, bioimaging, and diagnostics. researchgate.net

Potential in Materials Science Research (e.g., Dyes, Fluorescent Tags)

In the realm of materials science, this compound holds promise as a building block for functional organic materials, particularly as dyes and fluorescent tags. The extended π-conjugated system of the naphthalene ring is responsible for its inherent fluorescence, a property that is highly sought after for applications in optoelectronics, imaging, and sensing.

The photophysical characteristics of naphthalene-based compounds can be fine-tuned by chemical modification. The presence of the hydroxyl and benzamide groups in this compound offers avenues for such modifications, allowing for the modulation of its absorption and emission wavelengths, quantum yield, and photostability. These features are critical for the development of high-performance dyes for textiles, coatings, and inks, as well as for fluorescent tags used in biological research to label and visualize specific molecules or cellular structures.

Furthermore, the benzamide linkage provides structural rigidity and can promote intermolecular hydrogen bonding, which may influence the solid-state packing and aggregation-induced emission (AIE) properties of the molecule. AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state, which is advantageous for applications in organic light-emitting diodes (OLEDs) and solid-state sensors. A donor-acceptor luminogen with a hydroxynaphthalene component has been shown to exhibit both intramolecular charge transfer (ICT) and AIE properties. researchgate.net

The potential for this compound and its derivatives to be incorporated into polymeric materials could also be explored. This could lead to the creation of fluorescent polymers with applications in security inks, light-harvesting systems, and advanced optical materials.

Role in Agrochemical Research (if applicable)

While direct studies on the agrochemical applications of this compound are not extensively documented, the benzamide chemical class is well-represented in the agrochemical industry. Many commercial fungicides and herbicides contain a benzamide core, which acts as the pharmacophore responsible for their biological activity. These compounds often function by inhibiting specific enzymes or disrupting essential biological processes in pests and weeds.

Given this precedent, this compound could be investigated as a lead compound in the discovery of new agrochemicals. The naphthalene moiety could influence the compound's lipophilicity, which is a critical factor for its uptake and transport in plants and insects. Additionally, the hydroxyl group could serve as a point for metabolic activation or detoxification, or it could be involved in binding to the target site.

Future research could involve the synthesis and screening of a library of derivatives of this compound against a panel of agriculturally relevant pests and pathogens. Structure-activity relationship (SAR) studies could then be conducted to optimize the compound's potency, selectivity, and environmental profile.

Catalyst Design and Ligand Development

The structure of this compound, featuring both oxygen and nitrogen donor atoms, makes it an attractive candidate for use as a ligand in coordination chemistry and catalyst design. The hydroxyl and amide groups can act as coordination sites for a wide variety of metal ions, forming stable metal complexes.

The development of coordination polymers with interesting magnetic and photoluminescent properties has been reported using a structurally related 2-hydroxy-N-(1H-tetrazol-5-yl)benzamide ligand. rsc.org These materials have potential applications in areas such as gas storage, separation, and sensing. Similarly, this compound could be employed to synthesize novel coordination polymers with unique structural motifs and functional properties.

In the field of catalysis, the corresponding metal complexes of this compound could be explored for their catalytic activity in various organic transformations. The electronic and steric properties of the ligand can be systematically altered by introducing different substituents on the benzoyl or naphthalene rings, thereby fine-tuning the reactivity and selectivity of the metal center. The hemilabile nature of such P,O-ligands can be beneficial in transition metal-catalyzed processes. mdpi.com The design of such ligands is a key aspect of developing efficient and selective catalysts for applications in fine chemical synthesis, pharmaceuticals, and materials science.

Emerging Research Avenues and Interdisciplinary Studies

The versatile chemical structure of this compound opens up several exciting avenues for future interdisciplinary research. Its fluorescent properties could be harnessed in the development of "smart" materials that respond to external stimuli such as pH, temperature, or the presence of specific analytes. Such materials could find applications in drug delivery, diagnostics, and environmental sensing.

In the field of medicinal chemistry, the benzamide scaffold is a common feature in many approved drugs. Therefore, this compound and its derivatives could be investigated for their potential biological activities, including as anticancer, antimicrobial, or anti-inflammatory agents. The synthesis of various benzamide derivatives has been a subject of research for their potential pharmacological effects. nanobioletters.com

Furthermore, the intersection of materials science and biology could lead to the development of biocompatible fluorescent probes for in vivo imaging and disease diagnosis. The ability to functionalize this compound allows for its conjugation to biomolecules such as proteins or nucleic acids, enabling the targeted delivery and imaging of specific biological processes.

The continued exploration of the synthesis, properties, and applications of this compound is likely to yield novel discoveries and technologies with broad scientific and societal impact.

Q & A

Q. What are the common synthetic routes for preparing N-(5-hydroxynaphthalen-1-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, such as:

  • Amide bond formation : Reacting 5-hydroxynaphthalen-1-amine with benzoyl chloride in the presence of a base (e.g., pyridine or sodium bicarbonate) .
  • Intermediate purification : Column chromatography or recrystallization from solvents like ethyl acetate/methanol mixtures to isolate the product . Optimization includes controlling temperature (room temperature to reflux), solvent polarity, and stoichiometry. Analytical techniques like TLC and NMR are critical for monitoring reaction progress .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the amide linkage and aromatic substitution patterns. For example, the hydroxyl proton on the naphthalene ring appears as a broad singlet (~5-6 ppm) .
  • IR spectroscopy : Stretching vibrations for -OH (~3300 cm1^{-1}), amide C=O (~1650 cm1^{-1}), and aromatic C-H (~3050 cm1^{-1}) .
  • Mass spectrometry (EI-MS) : To verify molecular weight and fragmentation patterns .

Q. How can researchers validate the purity of synthesized this compound?

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm.
  • Melting point analysis : Sharp melting ranges (e.g., 383–385 K) indicate high crystallinity .
  • Elemental analysis : Matching calculated and observed C, H, N percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data during structural refinement?

  • Software tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data or high-resolution datasets .
  • Validation metrics : Cross-check R-factors, residual electron density maps, and ADDSYM checks in PLATON to detect missed symmetry .
  • Example: For disordered solvent molecules, apply PART instructions in SHELXL or exclude ambiguous regions .

Q. How can computational methods complement experimental data in studying the biological activity of this compound derivatives?

  • Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., PARP-1 or kinases) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with bioactivity data .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Q. What experimental approaches are suitable for analyzing the antioxidant or anti-inflammatory mechanisms of this compound?

  • In vitro assays :
  • DPPH/ABTS radical scavenging : Measure IC50_{50} values to quantify antioxidant capacity .
  • ELISA : Quantify TNF-α or IL-6 levels in LPS-stimulated macrophages to assess anti-inflammatory activity .
    • Cell-based models : Use HEK293 or RAW264.7 cells with ROS-sensitive probes (e.g., DCFH-DA) .

Q. How can researchers address challenges in crystallizing this compound derivatives with flexible substituents?

  • Solvent screening : Test mixtures like ethyl acetate/hexane or methanol/water to induce slow evaporation .
  • Additive screening : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice interactions .
  • Temperature gradients : Use cryocooling (100 K) to reduce thermal motion and improve diffraction quality .

Methodological Notes

  • Software citations : SHELX , ORTEP-3 , and WinGX are standard in crystallography.
  • Ethical compliance : Adhere to safety protocols (e.g., S24/25 guidelines) when handling reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.